2-(5-formylthiophen-2-yl)benzoic Acid
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Overview
Description
2-(5-formylthiophen-2-yl)benzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formylthiophen-2-yl)benzoic acid typically involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. The key steps in the synthesis include:
Boronic Acid Formation: The reaction of 5-bromothiophene-2-carbaldehyde with bis(pinacolato)diboron (B2(pin)2) in the presence of a palladium catalyst (Xphos-Pd-G2) and a base (K3PO4·7H2O) to form the corresponding boronic acid ester.
Hydrolysis: The boronic acid ester is then hydrolyzed to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 2-(5-carboxythiophen-2-yl)benzoic acid.
Reduction: 2-(5-hydroxymethylthiophen-2-yl)benzoic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiophene-based biological activities.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The specific mechanism of action for 2-(5-formylthiophen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-formylthiophen-2-yl)benzoic acid
- 5-bromo-2-formyl-benzoic acid
- 4-chloro-3-(5-formyl-furan-2-yl)-benzoic acid
- 5-formyl-2,4-dimethoxy-benzoic acid
Uniqueness
2-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-(5-formylthiophen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNPZYHSCYWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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